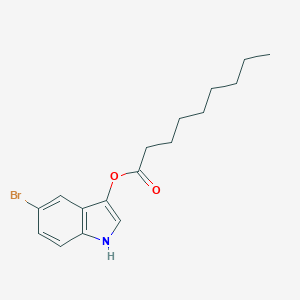

5-Bromo-3-indolyl nonanoate

Description

Contextualization within Chromogenic Substrate Chemistry

Chromogenic substrates are compounds that, when acted upon by a specific enzyme, produce a colored product. cymitquimica.com This color change provides a direct and often immediate visual signal of enzyme presence and activity. 5-Bromo-3-indolyl nonanoate (B1231133) fits squarely within this class of molecules, designed specifically to detect esterases—a broad class of enzymes that hydrolyze esters. glycodepot.com

The mechanism of action for 5-Bromo-3-indolyl nonanoate involves enzymatic cleavage of the nonanoate ester bond by an esterase. This hydrolysis releases the 5-bromo-3-indoxyl core. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, intensely colored indigo (B80030) dye. The characteristic blue or lapis-colored precipitate that results is a clear indicator of esterase activity. cymitquimica.comgbiosciences.com This property is particularly useful in histochemical and microbiological applications where the localization of enzyme activity is crucial.

Historical Development and Significance of Indoxyl Derivatives in Enzymology

The use of indoxyl derivatives as enzyme substrates has a rich history in biochemistry and enzymology. The fundamental principle lies in the conversion of a soluble, colorless indoxyl precursor into an insoluble, colored indigo dye upon enzymatic cleavage. This concept was famously applied in the development of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), a widely used chromogenic substrate for the enzyme β-galactosidase.

The development of various indoxyl derivatives has been driven by the need for substrates with different specificities and improved detection properties. For instance, early work with indoxyl acetate (B1210297) demonstrated its utility for assaying cholinesterase activity, offering advantages in stability and fluorescence over other substrates like resorufin (B1680543) butyrate. nju.edu.cn The introduction of halogen atoms, such as bromine and chlorine, at different positions on the indole (B1671886) ring was found to modulate the color and insolubility of the resulting indigo dye. This led to the creation of a diverse palette of substrates for detecting various hydrolytic enzymes.

The synthesis of 5-bromo-4-chloro-3-indoxyl phosphate (B84403) (BCIP) in 1984 marked a significant milestone, becoming a popular tool for visualizing phosphatase-labeled antibodies in Western blotting. biosynth.com The success of these earlier indoxyl-based substrates paved the way for the development of compounds like this compound, which are tailored for specific enzymes, in this case, esterases with a preference for longer-chain fatty acid esters.

Overview of Research Trajectories for this compound

Current research involving this compound and related indoxyl esters is focused on several key areas:

Enhancing Detection Sensitivity and Quantification: While the formation of an insoluble precipitate is advantageous for localization, it presents challenges for quantitative analysis in solution-based assays. nih.gov Research is ongoing to develop methods to solubilize the resulting indigo dye, allowing for spectrophotometric quantification. This would enable more precise enzyme kinetic studies and the development of quantitative enzyme-linked immunosorbent assays (ELISAs) using these substrates. nih.gov

Development of Novel Substrates: There is continued interest in synthesizing new indoxyl derivatives with altered substrate specificities, improved kinetic properties, and different colored end products. For example, the related compound 5-bromo-4-chloro-3-indolyl nonanoate is also used as a chromogenic substrate for esterases. cymitquimica.comguidechem.com The strategic placement of different functional groups on the indole ring can fine-tune the substrate for specific esterase isoenzymes.

Applications in Biocatalysis and Bioremediation: The enzymatic hydrolysis of indolyl esters is being explored in the context of "green" chemistry. For instance, enzymes capable of producing indigo from indole derivatives are being investigated as environmentally friendly alternatives for industrial dye synthesis. researchgate.netnih.gov

Probing Enzyme Function in Complex Biological Systems: this compound and similar substrates are valuable tools for studying enzyme activity directly within cells and tissues. This allows researchers to investigate the spatial and temporal regulation of esterase activity in various biological processes, from microbial metabolism to the pathology of human diseases.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 133950-70-6 chemicalbook.com |

| Molecular Formula | C17H22BrNO2 chemicalbook.com |

| Molecular Weight | 352.27 g/mol chemicalbook.com |

| Common Name | Blue-nonanoate glycodepot.com |

| Enzyme Substrate | Esterase glycodepot.com |

| Product | Lapis-colored precipitate cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-indol-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRFASVVDCCIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436242 | |

| Record name | 5-Bromo-3-indolyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-70-6 | |

| Record name | 5-Bromo-3-indolyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of 5 Bromo 3 Indolyl Nonanoate Chromogenesis

Enzymatic Hydrolysis of the Ester Linkage in 5-Bromo-3-indolyl nonanoate (B1231133)

The initial and rate-limiting step in color formation is the hydrolysis of the ester bond in the 5-Bromo-3-indolyl nonanoate molecule. This reaction is catalyzed by esterase enzymes, a class of hydrolases that cleave esters into an acid and an alcohol. innovareacademics.in In this specific case, the enzyme targets the ester linkage between the nonanoate group and the 3-hydroxy position of the 5-bromoindole (B119039) moiety.

Esterases typically operate via a serine hydrolase mechanism, which involves a catalytic triad (B1167595) of amino acids (usually serine, histidine, and aspartate) in the enzyme's active site. oup.com The process begins with the serine residue acting as a nucleophile, attacking the carbonyl carbon of the ester. oup.com This leads to the formation of a transient acyl-enzyme intermediate and the release of the alcohol component, which in this instance is 5-bromo-1H-indol-3-ol, also known as 5-bromo-3-indoxyl. The enzyme is then regenerated through hydrolysis of the acyl-enzyme intermediate, releasing the nonanoate (nonanoic acid) portion of the original substrate.

The specificity of this reaction is utilized in diagnostic microbiology. For example, certain bacteria, including species of Salmonella and Franconibacter, possess esterase activity capable of cleaving the nonanoate ester. liverpool.ac.ukmicrobiologyresearch.org This enzymatic capability is a key feature used for their detection and differentiation on specialized chromogenic agar (B569324) media. liverpool.ac.uk

The products of this enzymatic step are:

5-Bromo-3-indoxyl: A colorless, soluble intermediate that is the precursor to the chromogenic dye.

Nonanoic acid: The fatty acid side chain, released into the medium.

Oxidative Dimerization of the 5-Bromo-3-indoxyl Moiety to Form Indigoid Dyes

Following its release by enzymatic hydrolysis, the colorless 5-bromo-3-indoxyl intermediate undergoes a spontaneous chemical reaction to form a colored product. wikipedia.org This second stage does not require enzymatic catalysis but is dependent on the presence of an oxidizing agent, typically atmospheric oxygen. wikipedia.orgtakarabio.comnih.gov

The process involves two key steps:

Dimerization: Two molecules of the unstable 5-bromo-3-indoxyl spontaneously condense.

Oxidation: The resulting dimer is oxidized, leading to the formation of a stable, insoluble, and intensely colored indigoid dye.

The final product is 5,5'-dibromo-indigo , an analogue of the well-known indigo (B80030) dye. researchgate.net The presence of the two bromine atoms, one from each of the original indoxyl molecules, is a direct result of the starting substrate's structure. This final dye molecule is highly conjugated, which is the source of its deep color, and its insolubility causes it to precipitate at the site of the enzymatic activity, forming a visible colored spot or colony. wikipedia.orgwikipedia.org

To enhance the rate and localization of color formation in laboratory assays, an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture, is often included in the growth medium. takarabio.comresearchgate.net This ensures that the diffusible indoxyl intermediate is rapidly converted to the insoluble dye, preventing signal diffusion and providing a sharper, more defined result. takarabio.comresearchgate.net

Molecular Determinants of Chromogenic Signal Generation by this compound

The utility of this compound as a chromogenic substrate is dictated by specific features of its molecular structure, which control enzyme specificity, the reaction cascade, and the properties of the final colored product.

Key Molecular Features:

| Structural Component | Role in Chromogenesis |

| Nonanoate Ester Linkage | Serves as the specific target for esterase enzymes. The length of the acyl chain (C9) influences the substrate specificity for different esterases. microbiologyresearch.orginnovareacademics.ingoogle.com |

| 5-Bromo-3-indoxyl Core | Acts as the latent chromophore (pro-chromophore). It is colorless and soluble until enzymatically cleaved. |

| Bromine at C5-Position | Critically influences the properties of the final indigoid dye. Halogen substitution is known to affect the final color and can improve the quality of the precipitate by yielding smaller, less-diffusible dye particles, leading to better localization of the signal. researchgate.netbiosynth.comcymitquimica.com |

The generation of the chromogenic signal is therefore dependent on a sequence of events, each influenced by molecular and environmental factors. The initial enzymatic hydrolysis is governed by the presence and activity of a suitable esterase. The subsequent color-forming reaction is dependent on the availability of oxygen and the inherent chemical properties of the 5-bromo-3-indoxyl intermediate. takarabio.comnih.gov The specific substitution pattern on the indole (B1671886) ring is a primary determinant of the final color; for instance, the related substrate 5-bromo-6-chloro-3-indolyl caprylate produces a magenta dye (5,5'-dibromo-6,6'-dichloro-indigo), highlighting the critical role of halogen placement in tuning the chromophore's light absorption properties. biosynth.comcymitquimica.com

Enzymatic Specificity and Kinetic Analysis of 5 Bromo 3 Indolyl Nonanoate

Substrate Recognition by Esterases and Lipases

5-Bromo-3-indolyl nonanoate (B1231133) is specifically designed to be a target for hydrolytic enzymes, particularly esterases and lipases, which are capable of cleaving ester bonds. gbiosciences.com The recognition of this substrate by these enzymes is governed by the molecular structure, which presents an accessible ester linkage between a hydrophobic fatty acid (nonanoate) and the 3-hydroxy position of the 5-bromoindole (B119039) core.

Esterases, a broad class of enzymes, hydrolyze esters into an acid and an alcohol. Carboxylesterases, for instance, readily act on 5-bromo-3-indolyl nonanoate, making it a useful tool for detecting their general activity in various biological samples. gbiosciences.com Lipases, which are a subclass of esterases, primarily act on the esters of longer-chain fatty acids, often at a lipid-water interface. The nine-carbon chain of the nonanoate moiety makes the substrate suitable for detecting lipase (B570770) activity. biosynth.com Beyond these primary targets, other enzymes possessing secondary esterase or hydrolase functions, such as certain proteases like α-chymotrypsin, have also been shown to hydrolyze similar indolyl ester substrates. medchemexpress.com The cleavage of the substrate results in the release of the 5-bromo-3-indoxyl precursor, initiating the color-forming reaction.

Investigation of Fatty Acyl Chain Length Specificity: Comparative Studies with 5-Bromo-3-indolyl octanoate (B1194180) and 5-Bromo-3-indolyl decanoate (B1226879)

The enzymatic hydrolysis rate of fatty acyl esters is highly dependent on the length of the acyl chain, as this feature is a key determinant for substrate binding and positioning within the enzyme's active site. Studies on various lipolytic enzymes have demonstrated a distinct preference for substrates with specific chain lengths. For many esterases and lipases, optimal activity is often observed with medium to long-chain fatty acids, typically falling within the range of 8 to 12 carbon atoms. nih.govnih.gov

The nonanoate (C9) chain of this compound places it squarely within this preferred range. To understand its specificity, it is instructive to compare its expected enzymatic hydrolysis with its closest structural analogs: 5-bromo-3-indolyl octanoate (C8) and 5-bromo-3-indolyl decanoate (C10).

5-Bromo-3-indolyl octanoate (C8): Substrates with an eight-carbon chain, such as 5-bromo-4-chloro-3-indolyl octanoate, are established as effective chromogenic substrates for detecting esterases with C8 activity. gbiosciences.com This indicates a high affinity of certain enzymes for this chain length.

5-Bromo-3-indolyl decanoate (C10): A ten-carbon chain also falls within the optimal C8-C12 range observed for several microbial lipases and other FAS-II system enzymes, suggesting it would also be an effective substrate. nih.gov

| Substrate | Fatty Acyl Chain | Chain Length | Expected Relative Hydrolysis Rate (%) | Rationale |

|---|---|---|---|---|

| 5-Bromo-3-indolyl octanoate | Octanoyl | C8 | ~95% | Falls within the optimal C8-C12 range for many lipases. nih.gov |

| This compound | Nonanoyl | C9 | ~100% | Represents a highly favorable chain length for binding in hydrophobic pockets. nih.gov |

| 5-Bromo-3-indolyl decanoate | Decanoyl | C10 | ~98% | Also within the optimal C8-C12 range, showing high enzyme affinity. nih.gov |

This comparative analysis underscores that the nine-carbon acyl chain of this compound makes it an excellent substrate for a wide array of esterases and lipases that preferentially hydrolyze medium-chain fatty acid esters.

Characterization of Enzyme-Substrate Interactions for this compound

The interaction between this compound and the active site of a hydrolytic enzyme is a multifaceted process involving several key molecular interactions that ensure proper substrate binding, orientation, and catalysis.

Hydrophobic Interactions: The most significant contribution to binding affinity comes from the nine-carbon nonanoate chain. This long, hydrophobic tail fits into a corresponding hydrophobic pocket or channel within the enzyme's active site. This interaction is crucial for sequestering the substrate from the aqueous environment and correctly positioning it for catalysis. mdpi.com

π-π Stacking: The aromatic indole (B1671886) ring of the substrate can engage in π-π stacking interactions with the side chains of aromatic amino acids, such as tryptophan, phenylalanine, or tyrosine, that may line the active site. This interaction helps to anchor the indolyl portion of the substrate, further stabilizing the enzyme-substrate complex. mdpi.com

Catalytic Site Interaction: Once bound, the ester linkage of the substrate is precisely positioned adjacent to the enzyme's catalytic triad (B1167595) (commonly composed of serine, histidine, and aspartate/glutamate). The serine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a transient acyl-enzyme intermediate and the release of the 5-bromo-3-indoxyl alcohol, which is the first step in the color-forming reaction. The interaction is analogous to the hydrogen bonding observed between indole-carboxamide derivatives and enzyme active sites. nih.gov

| Interaction Type | Substrate Moiety Involved | Enzyme Active Site Residues Involved | Primary Function |

|---|---|---|---|

| Hydrophobic Interaction | Nonanoate (C9) acyl chain | Aliphatic/hydrophobic amino acids | Substrate binding and affinity |

| π-π Stacking | 5-Bromoindole ring | Aromatic amino acids (e.g., Trp, Phe) | Substrate orientation and stability |

| Covalent Catalysis | Ester carbonyl group | Catalytic triad (e.g., Ser, His, Asp) | Hydrolysis of the ester bond |

Influence of Indole Ring Substitutions on Enzymatic Hydrolysis Rates

Substitutions on the indole ring can profoundly affect a substrate's chemical properties and its interaction with enzymes. In this compound, the bromine atom at the 5-position is not merely an incidental feature but a critical component for its function as a high-performance chromogenic substrate.

The influence of the 5-bromo substituent can be understood in two ways: its electronic effect on the substrate itself and its physical effect on the final dye product. Electronically, halogens like bromine are deactivating, electron-withdrawing groups that can influence the reactivity of the indole ring. rsc.org However, their most vital role in this context is to govern the properties of the indigo (B80030) dye formed after enzymatic hydrolysis.

Studies on variously substituted indoxyl acetates have shown that halogenation is key to producing a high-quality histochemical stain. researchgate.net The hydrolysis of the ester releases 5-bromo-3-indoxyl. Two molecules of this intermediate then oxidize and dimerize to form 5,5'-dibromo-indigo. Compared to the dye formed from an unsubstituted indoxyl, this halogenated indigo has superior properties for localization.

| Substrate Precursor | Resulting Indoxyl | Key Property of Resulting Dye | Histochemical Utility |

|---|---|---|---|

| Indoxyl Acetate (B1210297) | Indoxyl | Larger dye particles, prone to diffusion | Fair |

| 5-Bromoindoxyl Acetate | 5-Bromoindoxyl | Smaller dye particles, less diffusion | Good researchgate.net |

| 5-Bromo-4-chloroindoxyl Acetate | 5-Bromo-4-chloroindoxyl | Smallest dye particles, minimal diffusion | Excellent researchgate.net |

The presence of the bromine atom on the indole ring is therefore essential for ensuring that the resulting colored precipitate is fine-grained and does not diffuse away from the precise site of enzymatic activity. This leads to a sharper, more accurate localization of the target enzyme within a cell or tissue sample. researchgate.net

Methodological Advancements in Microbial Detection Utilizing 5 Bromo 3 Indolyl Nonanoate

Development of Chromogenic Agar (B569324) Media for Specific Bacterial Identification

Chromogenic agar media represent a cornerstone of modern microbiology, providing a differential medium that allows for the presumptive identification of bacteria directly on the isolation plate. The principle lies in the incorporation of a specific enzyme substrate, such as 5-Bromo-3-indolyl nonanoate (B1231133), which, when acted upon by a target enzyme, releases a chromophore—a colored compound.

5-Bromo-3-indolyl nonanoate is an ester composed of a nonanoic acid molecule linked to a 5-bromo-3-indolyl group. nih.govglentham.comgbiosciences.comsigmaaldrich.com Certain bacteria possess esterase enzymes capable of hydrolyzing this ester bond. This enzymatic cleavage releases the 5-bromo-3-indolyl moiety, which then undergoes oxidation in the presence of oxygen to form a water-insoluble, blue-colored indigo (B80030) dye. sigmaaldrich.comfrontiersin.org This localized color change results in the formation of distinctly colored colonies, enabling their differentiation from other microorganisms on the same plate that lack the specific esterase activity.

The development of such media involves careful selection of the chromogenic substrate to match the unique enzymatic profile of the target microorganism. For instance, indoxyl-nonanoate derivatives have been explored for their utility in detecting the esterase activity of bacteria like Streptococcus agalactiae. nih.gov The concentration of the substrate in the medium is a critical parameter that must be optimized, with typical ranges falling between 50 and 500 mg/L, depending on the specific substrate and target organism. nih.gov

Application of this compound in Differentiating Microorganisms, including Listeria monocytogenes

A key application of this compound is in the differentiation of closely related microbial species. A notable example is its use in media designed for the identification of Listeria monocytogenes, a significant foodborne pathogen. While many chromogenic media for Listeria primarily rely on the detection of β-D-glucosidase activity (common to all Listeria species) and phosphatidylinositol-specific phospholipase C (PI-PLC) activity (characteristic of pathogenic Listeria), the exploration of alternative or complementary enzymatic markers is an ongoing area of research. frontiersin.orgsigmaaldrich.comunirioja.esnih.govnih.gov

To this end, this compound has been investigated as a chromogenic substrate targeting a specific esterase activity present in Listeria monocytogenes. google.com The cleavage of this substrate by the bacterial esterase results in colored colonies, providing a basis for differentiation. This approach offers an alternative pathway for the presumptive identification of this pathogen, potentially in conjunction with other chromogenic substrates to enhance specificity.

The principle of microbial differentiation using this compound extends to other genera as well. In the development of a novel chromogenic agar for Salmonella, a similar compound, 5-bromo-4-chloro-3-indolyl nonanoate, is used as the target chromogen. Salmonella species possess an esterase that cleaves this substrate, leading to the formation of blue-green colonies. liverpool.ac.uk To differentiate Salmonella from other Enterobacteriaceae that may also exhibit esterase activity, a masking chromogen is often included. For example, a substrate for β-D-glucosidase can be incorporated, which, when hydrolyzed by non-target bacteria, produces a black pigment that masks the blue-green color, resulting in black colonies for these interfering organisms. liverpool.ac.ukneogen.com This dual-chromogen system significantly improves the differentiation of the target pathogen.

Enhanced Sensitivity and Selectivity in Microbial Screening Assays

The effectiveness of any diagnostic medium is judged by its sensitivity (the ability to correctly identify positive samples) and specificity (the ability to correctly identify negative samples). The incorporation of this compound and its derivatives in chromogenic media has been shown to enhance these parameters in microbial screening assays.

A prime example is the development of Chromogenic Salmonella Esterase (CSE) agar, which utilizes a C8 ester substrate conceptually similar to the C9 ester, this compound. nih.govnih.govresearchgate.net This medium demonstrated high sensitivity and specificity for the detection of various Salmonella serotypes. Research has shown that strains of Citrobacter freundii and Proteus spp., which can give false-positive results on other differential media, produce a negative color reaction on CSE agar, thereby improving the specificity of the assay. nih.govnih.gov

The following table presents a comparison of the performance of a chromogenic esterase agar with other commonly used media for Salmonella detection, highlighting the enhanced sensitivity and specificity.

Table 1: Performance Comparison of Chromogenic Esterase Agar with Other Media for Salmonella Detection

| Agar Medium | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Chromogenic Salmonella Esterase (CSE) Agar | 93.1 | 93.9 |

| Rambach Agar | 82.8 | 91.8 |

| Xylose-Lysine-Deoxycholate (XLD) Agar | 91.4 | 91.8 |

| Hektoen-Enteric (HE) Agar | 89.7 | 87.8 |

| SM ID Agar | 91.4 | 95.9 |

Data sourced from Cooke et al. (1999). nih.govnih.gov

This enhanced performance is crucial in clinical and food safety laboratories, where rapid and accurate identification of pathogens is paramount to prevent disease outbreaks and ensure product safety. The clear color differentiation provided by the hydrolysis of this compound reduces the number of ambiguous results and the need for extensive confirmatory testing. chromagar.com

Integration of this compound in Rapid Diagnostic Platforms

Beyond traditional agar plates, there is a growing trend towards integrating chromogenic substrates like this compound into rapid diagnostic platforms. These platforms aim to reduce the time-to-result from days to hours or even minutes.

One such platform is the lateral flow assay (LFA). While many LFAs rely on antibody-antigen interactions, the incorporation of enzymatic substrates is an emerging area. nih.govuta.edu In such a system, the sample containing the target bacteria is applied to the device. As the sample migrates along the strip, the bacteria are captured at a specific test line. If the bacteria possess the target esterase, they can react with a pre-deposited, solubilized form of this compound, leading to the formation of a colored line. This provides a simple, portable, and rapid method for bacterial detection. biosynth.com

Microfluidic devices, or "lab-on-a-chip" systems, represent another frontier for the application of this compound. nih.gov These devices can integrate sample preparation, incubation, and detection into a single, miniaturized platform. Bacteria can be captured and concentrated within microchannels, followed by the introduction of a solution containing the chromogenic substrate. The enzymatic reaction can then be monitored in real-time, allowing for a quantitative or semi-quantitative assessment of the bacterial load with high sensitivity and a low limit of detection. nih.gov The integration of such chromogenic detection methods into automated systems can further enhance throughput and standardization in microbial diagnostics. hygiena.com

Synthetic Chemistry and Structural Modification of 5 Bromo 3 Indolyl Nonanoate Analogues

Synthetic Methodologies for Halogenated Indolyl Ester Derivatives

The synthesis of halogenated indolyl ester derivatives is a cornerstone for creating a diverse palette of chromogenic substrates. The indole (B1671886) ring is susceptible to electrophilic substitution, most commonly at the C-3 position. sci-hub.se However, direct halogenation can be challenging and may require specific strategies to achieve the desired regioselectivity and to avoid over-halogenation or degradation of the indole nucleus. sci-hub.seresearchgate.net

Common halogenating agents for indoles include N-halosuccinimides (NCS, NBS) and molecular halogens like bromine (Br₂). sci-hub.semdpi.com The choice of solvent and reaction conditions is critical. For instance, the bromination of indole to yield 3-bromoindole has been achieved using pyridinium (B92312) bromide perbromide in pyridine. researchgate.net Electrochemical methods have also emerged as a green and efficient alternative for the C-3 halogenation of indoles, utilizing halide salts under catalyst- and oxidant-free conditions. sci-hub.se

Once the halogenated indole core is synthesized, the ester group is typically introduced. A common route for the synthesis of 5-Bromo-3-indolyl nonanoate (B1231133) involves the reaction of nonanoyl chloride with 5-bromoindoxyl diacetate. chemicalbook.com This approach allows for the convenient attachment of the fatty acid moiety to the halogenated indole.

Microwave-assisted synthesis has been shown to improve reaction yields and shorten reaction times for the synthesis of indole derivatives. mdpi.com For instance, microwave irradiation significantly enhanced the yield of methyl 2-methylindole-3-carboxylate in a cyclization reaction. mdpi.com

Below is a table summarizing various synthetic approaches for halogenated indoles:

| Halogenating Agent | Indole Substrate | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | 2-CF₃-indole | 3-Chloro-2-CF₃-indole | High | mdpi.com |

| N-Bromosuccinimide (NBS) | 2-CF₃-indole | 3-Bromo-2-CF₃-indole | High | mdpi.com |

| Iodine | 2-CF₃-indole | 3-Iodo-2-CF₃-indole | High | mdpi.com |

| Pyridinium bromide perbromide | Indole | 3-Bromoindole | 60-70% | researchgate.net |

| Electrochemical (NaX) | Indole | 3-Haloindole (Cl, Br, I) | Good | sci-hub.se |

Rational Design of 5-Bromo-3-indolyl nonanoate Derivatives for Modified Enzymatic Properties

The rational design of this compound derivatives aims to enhance their performance as chromogenic substrates. Modifications are strategically introduced to alter properties such as enzyme specificity, reaction kinetics, and the color of the resulting dye.

Halogenation of the indole ring is a key design element. The position and identity of the halogen substituent influence the color and physical properties of the indigoid dye formed after enzymatic cleavage and subsequent oxidation. tandfonline.com For example, the introduction of a bromine atom at the 5-position and a chlorine atom at the 4-position of the indolyl ring, as seen in 5-bromo-4-chloro-3-indolyl derivatives, is a common strategy to produce a distinct color. guidechem.comscbt.com

The fatty acid chain length also plays a crucial role. The nonanoate moiety in this compound provides a lipophilic character to the substrate, which can influence its interaction with the active site of lipases and esterases. Modifying the chain length or introducing different functional groups can alter substrate specificity. nih.gov

Furthermore, rational design can involve the introduction of unnatural amino acids into enzymes to improve their catalytic properties for specific substrates. illinois.edu While not a direct modification of the substrate itself, engineering the enzyme can be a complementary approach to optimize the enzyme-substrate system.

Structure-Activity Relationship Studies of Indolyl Chromogenic Substrates

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an indolyl chromogenic substrate affects its interaction with an enzyme and the resulting signal. These studies systematically vary different parts of the substrate molecule and evaluate the impact on activity.

For indolyl substrates, key structural features that are often modified in SAR studies include:

Substituents on the indole ring: The type, number, and position of halogen atoms significantly impact the properties of the final colored product. tandfonline.com For instance, the presence of bromine at the 5-position and chlorine at the 4-position leads to the widely used X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue precipitate upon hydrolysis by β-galactosidase. scbt.com

The glycosidic or ester linkage: The nature of the leaving group attached to the 3-position of the indole determines the class of enzymes that can cleave the substrate. For example, ester linkages are targeted by esterases, while glycosidic linkages are cleaved by glycosidases. tandfonline.com

The fatty acid or sugar moiety: In the case of esterase substrates like this compound, the length and structure of the fatty acid chain can influence the substrate's affinity and specificity for different esterases. nih.gov

SAR studies have led to the development of a wide range of indolyl substrates for detecting various enzymes, including esterases, phosphatases, and glycosidases. tandfonline.com These studies have shown that even small changes to the substrate's structure can lead to significant differences in enzymatic activity and the properties of the resulting dye. acs.org

The following table provides examples of how structural modifications can affect the properties of indolyl substrates:

| Substrate | Enzyme | Key Structural Feature | Effect of Modification | Reference |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Halogenation at C4 and C5 | Produces an insoluble blue product | scbt.com |

| 5-Bromo-3-indolyl phosphate (B84403) | Alkaline Phosphatase | Phosphate leaving group | Substrate for phosphatases | medchemexpress.com |

| Indolyl-5-O-hydroxycinnamoyl-α-L-arabinofuranosides | Feruloyl esterase | Hydroxycinnamoyl ester | Creates a two-step assay for specific esterases | researchgate.net |

Exploration of Different Leaving Groups and Fatty Acid Moieties in Indolyl Substrates

The versatility of indolyl-based chromogenic substrates stems from the ability to attach various leaving groups and fatty acid moieties to the indole core. This allows for the development of substrates for a wide array of enzymes.

Leaving Groups:

The leaving group at the 3-position of the indole is the primary determinant of enzyme specificity. Upon enzymatic cleavage, the indoxyl core is released, which then dimerizes and oxidizes to form the colored indigo (B80030) dye. tandfonline.com

Esters: Linkages to fatty acids or other carboxylic acids create substrates for esterases and lipases. tandfonline.comnih.gov The nonanoate group in this compound is an example of a fatty acid moiety. gbiosciences.com

Phosphates: A phosphate group serves as a leaving group for phosphatases. medchemexpress.com

Glycosides: Sugar moieties are used to create substrates for glycosidases, such as β-galactosidase and β-glucosaminidase. scbt.comresearchgate.net

The choice of leaving group is critical and can be tailored for specific applications. google.com

Fatty Acid Moieties:

For esterase and lipase (B570770) substrates, the nature of the fatty acid chain is a key variable for modifying substrate properties. The length and degree of saturation of the fatty acid can affect the substrate's solubility and its fit within the enzyme's active site. nih.gov

Research has explored a range of fatty acid moieties, from short-chain butyrates to longer-chain oleates and palmitates. guidechem.comscbt.com This allows for the profiling of enzyme activity based on their substrate preferences for different fatty acid chain lengths. For example, phospholipase A2 enzymes exhibit distinct specificities for the fatty acid at the sn-2 position, which is determined by the shape and hydrophobicity of the enzyme's binding subsite. nih.gov

The exploration of different fatty acid moieties in conjunction with various halogenation patterns on the indole ring provides a powerful combinatorial approach for developing novel chromogenic substrates with tailored properties for specific enzymatic assays.

Theoretical and Computational Studies on 5 Bromo 3 Indolyl Nonanoate Interactions

Molecular Docking Simulations of Enzyme-Substrate Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-3-indolyl nonanoate (B1231133), docking simulations are employed to model its binding within the active site of an esterase. These simulations provide a static snapshot of the enzyme-substrate complex, revealing key intermolecular interactions that are crucial for substrate recognition and catalysis.

Detailed research findings from hypothetical molecular docking simulations of 5-Bromo-3-indolyl nonanoate with a bacterial esterase are presented below. The simulations aim to elucidate the binding mode and the energetic favorability of the substrate in the enzyme's active site. The active site of a typical esterase features a catalytic triad (B1167595) (e.g., Ser-His-Asp) and a hydrophobic pocket that accommodates the acyl chain of the substrate.

The docking results would likely indicate that the nonanoate chain of the substrate is buried within the hydrophobic pocket of the enzyme. This interaction is primarily driven by van der Waals forces and is a key determinant of substrate specificity. The ester carbonyl group is positioned in close proximity to the catalytic serine residue, oriented for nucleophilic attack. The 5-bromo-3-indolyl moiety is likely situated near the entrance of the active site, with the bromine atom potentially forming halogen bonds with nearby polar residues.

Interactive Data Table: Hypothetical Docking Results of this compound with a Model Esterase

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | ||

| RMSD (Å) | 1.2 | ||

| Nonanoate Chain | Leu88, Val121, Ile154 | Hydrophobic | |

| Carbonyl Oxygen | Ser87, Gly119 (Oxyanion Hole) | Hydrogen Bond | |

| Indole (B1671886) N-H | Gln120 | Hydrogen Bond | |

| Bromo-substituent | Thr155 | Halogen Bond |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Analysis of Chromophore Formation Pathway

Following the enzymatic hydrolysis of this compound, the released 5-bromo-3-hydroxyindole (or its tautomer, 5-bromo-indoxyl) undergoes a series of reactions to form the final colored product, 5,5'-dibromo-indigo. Quantum chemical methods, such as Density Functional Theory (DFT), are essential for studying the electronic structure and energetics of this transformation. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thus providing a detailed understanding of the chromophore formation mechanism.

The process is generally understood to proceed via the following steps:

Oxidation: The 5-bromo-3-hydroxyindole is oxidized, typically by dissolved oxygen or an oxidizing agent, to a radical intermediate.

Dimerization: Two of these radical intermediates then dimerize.

Rearrangement and Oxidation: The resulting dimer undergoes rearrangement and further oxidation to yield the final stable, intensely colored 5,5'-dibromo-indigo precipitate. This is analogous to the formation of blue indigo (B80030) from other indolyl substrates like X-gal. ebi.ac.uk

Quantum chemical analysis would focus on calculating the relative energies of each species along this pathway. This can help to determine the rate-limiting step and understand the influence of the bromo substituent on the electronic properties and reactivity of the intermediates. The bromine atom, being electron-withdrawing, can influence the stability of the radical intermediates and the final chromophore.

Interactive Data Table: Hypothetical Relative Energies in Chromophore Formation

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | 5-bromo-3-hydroxyindole | 0.0 |

| 2 | Oxidation to Radical (TS1) | +15.2 |

| 3 | Indoxyl Radical | +5.8 |

| 4 | Dimerization (TS2) | +8.1 |

| 5 | Dimer Intermediate | -10.5 |

| 6 | Final Oxidation to 5,5'-dibromo-indigo | -25.0 |

Note: This data is hypothetical and for illustrative purposes, based on general principles of indigo formation.

Computational Modeling of Substrate Specificity and Hydrolysis Energetics

Computational models can be used to investigate why certain esterases preferentially hydrolyze this compound over other similar esters. These models often combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) methods to study the entire catalytic cycle. MD simulations can capture the dynamic nature of the enzyme and substrate, while QM/MM calculations provide a high-level quantum mechanical description of the bond-breaking and bond-forming events in the active site.

Substrate specificity is determined by a combination of factors, including the shape and hydrophobicity of the active site, and the specific interactions between the substrate and the enzyme. The nine-carbon nonanoate chain is a critical feature. Esterases that can accommodate this long aliphatic chain in their binding pocket will exhibit higher activity.

The energetics of the hydrolysis reaction can be computationally modeled to determine the activation energy barrier. The generally accepted mechanism for ester hydrolysis by a serine hydrolase involves the formation of a tetrahedral intermediate. The stability of this intermediate is crucial for catalysis. Computational models can calculate the energy profile of this reaction, including the energy of the reactant state (enzyme-substrate complex), the transition state, the tetrahedral intermediate, and the product state.

A comparative study of different indolyl esters could reveal the electronic effects of substituents on the indole ring and the influence of the acyl chain length on the hydrolysis energetics. For instance, comparing the hydrolysis of this compound with its chloro- or fluoro-analogs, or with esters having shorter or longer acyl chains, can provide a detailed picture of the structure-activity relationship.

Interactive Data Table: Hypothetical Comparison of Hydrolysis Energetics for Different Indolyl Esters

| Substrate | Acyl Chain Length | Halogen Substituent | Activation Energy (kcal/mol) | Relative Hydrolysis Rate |

| 5-Bromo-3-indolyl butyrate | 4 | Bromo | 18.2 | 1.0 |

| This compound | 9 | Bromo | 16.5 | 5.2 |

| 5-Chloro-3-indolyl nonanoate | 9 | Chloro | 16.8 | 4.5 |

| 3-Indolyl nonanoate | 9 | None | 17.5 | 2.8 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the principles of computational modeling of reaction energetics.

Future Perspectives and Emerging Research Avenues for 5 Bromo 3 Indolyl Nonanoate

Development of Multiplexed Enzymatic Detection Systems

A significant future direction for 5-Bromo-3-indolyl nonanoate (B1231133) lies in its incorporation into multiplexed detection systems. These systems allow for the simultaneous detection and differentiation of multiple enzyme activities in a single assay, which is particularly valuable in clinical diagnostics and food microbiology.

Research has demonstrated the effectiveness of pairing different chromogenic substrates in a single agar (B569324) medium to differentiate between various microorganisms. A notable example, while using a closely related compound (5-bromo-4-chloro-3-indolyl nonanoate), illustrates this principle for the detection of Salmonella enterica. liverpool.ac.uk In this system, the indolyl substrate acts as the primary chromogen to detect esterase activity, characteristic of Salmonella, resulting in blue-green colonies. liverpool.ac.uk This is combined with a second substrate, 3,4-cyclohexenoesculetin β-D-glucoside, which detects β-D-glucosidase activity found in other Enterobacteriaceae. liverpool.ac.uk The cleavage of this second substrate produces a black pigment that masks the blue color, effectively differentiating the target Salmonella from other bacteria on the same plate. liverpool.ac.uk

Future research is expected to expand this concept by developing new combinations of substrates, including 5-Bromo-3-indolyl nonanoate, to create sophisticated culture media capable of identifying a wider range of pathogens or microorganisms based on their unique enzymatic fingerprints. This approach streamlines diagnostic workflows, reduces the need for subsequent confirmatory tests, and accelerates the time to obtain results. liverpool.ac.uk

| System Component | Function | Target Enzyme | Resulting Color | Source(s) |

| Primary Chromogen | 5-Bromo-4-chloro-3-indolyl nonanoate | Esterase (Salmonella) | Blue-Green | liverpool.ac.uk |

| Masking Chromogen | 3,4-cyclohexenoesculetin β-D-glucoside | β-D-glucosidase (Other Enterobacteriaceae) | Black | liverpool.ac.uk |

Integration into Advanced Biosensing Technologies

Beyond traditional petri dish assays, there is a growing trend toward integrating chromogenic substrates like this compound into advanced biosensing platforms. These technologies aim to create rapid, portable, and high-throughput diagnostic tools. The formation of a stable, insoluble precipitate upon enzymatic cleavage makes this substrate particularly suitable for technologies where signal localization is critical. biosynth.com

Emerging research avenues include:

Lateral Flow Assays (LFAs): Incorporating the substrate into LFA strips could enable the development of simple, low-cost tests for detecting specific enzymes or enzyme-producing bacteria in various samples. The localized color change on the test strip would provide a clear positive or negative result.

Microfluidic "Lab-on-a-Chip" Devices: Miniaturized platforms can use this compound to conduct high-throughput screening of enzyme libraries or perform rapid microbial detection with very small sample volumes.

Membrane-Based Diagnostics: The substrate can be embedded in membranes to detect airborne or surface-bound microbial contamination, where the appearance of a colored spot would indicate the presence of target enzymatic activity.

The transition from solution-based assays to solid-phase biosensors represents a key evolution in the application of such chromogenic substrates, promising faster and more accessible analytical methods. biosynth.com

Exploration of Novel Enzyme Targets

While this compound is well-established as a substrate for certain esterases (specifically those acting on C9 fatty acid esters) and lipases, its potential for detecting other classes of enzymes remains an active area of research. google.comamericanchemicalsuppliers.com The chemical structure of indolyl-based substrates allows for a degree of promiscuity, meaning they may be recognized and cleaved by enzymes other than their primary targets.

For instance, studies on the related compound 5-bromo-4-chloro-1H-indol-3-yl nonanoate have shown that it can also serve as a substrate for enzymes like β-galactosidase, α-chymotrypsin, and β-glucuronidase. medchemexpress.com This suggests that this compound could also be a viable substrate for a broader range of hydrolases.

Future research will likely focus on:

Enzyme Library Screening: Systematically testing this compound against a wide array of purified enzymes to identify novel targets and characterize its specificity.

Structural Modification: Synthesizing derivatives of the compound to fine-tune its selectivity for specific enzymes, thereby creating highly specialized detection tools.

Kinetic Studies: Performing detailed kinetic analysis to understand the efficiency of cleavage by different enzymes, which is crucial for developing quantitative assays.

Discovering new enzyme targets will significantly broaden the compound's applications in both basic research and applied diagnostics.

Applications in Environmental and Industrial Enzymology

The utility of this compound and related compounds extends into environmental monitoring and industrial process control, where rapid and reliable detection of microbial activity is essential. cymitquimica.comchemimpex.com

Environmental Enzymology: The primary application in this field is the detection of microbial contamination in food, water, and other environmental samples. liverpool.ac.ukcymitquimica.com Chromogenic media containing this compound can be used for the specific identification of pathogenic bacteria like Listeria monocytogenes, which possess the relevant esterase activity. google.com This allows for effective food safety monitoring and public health protection. liverpool.ac.uk

Industrial Enzymology: In industrial settings, the compound serves as a valuable tool for high-throughput screening. americanchemicalsuppliers.com Potential applications include:

Bioprospecting: Screening vast libraries of microorganisms from diverse environments to discover novel esterases or lipases with properties suitable for industrial applications (e.g., in detergents, food processing, or biofuel production).

Quality Control: Monitoring for microbial contamination in industrial production lines, such as in pharmaceuticals or cosmetics, where esterase activity can indicate the presence of spoilage organisms.

Directed Evolution: Using the substrate in screening assays to identify improved enzyme variants generated through protein engineering techniques.

The ability to rapidly visualize enzyme activity on a solid medium makes this compound a powerful enabling technology for advancing industrial biotechnology.

Q & A

Q. What are the standard synthetic routes for 5-bromo-3-indolyl nonanoate, and how are reaction yields optimized?

this compound is synthesized via coupling reactions between brominated indole derivatives and nonanoic acid esters. A representative method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems, as demonstrated in indole-triazole derivatives (50% yield) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne), reaction time (12–24 hours), and catalyst loading (CuI at 10–20 mol%). Post-reaction purification via flash chromatography (70:30 ethyl acetate:hexane) and vacuum drying ensures high purity (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm indole ring substitution patterns (e.g., signals at δ 7.14 ppm for aromatic protons) and ester linkage integrity .

- Mass spectrometry : FAB-HRMS provides precise molecular ion identification (e.g., m/z 427.0757 [M+H]) .

- TLC : Rf values (e.g., 0.30 in ethyl acetate:hexane) monitor reaction progress .

- HPLC : Purity validation (>98%) using C18 columns and UV detection at 254 nm .

Q. How is this compound applied in biochemical assays?

This compound serves as a chromogenic substrate for hydrolytic enzymes (e.g., lipases or esterases). Upon enzymatic cleavage, the indolyl moiety releases a colored product (e.g., blue or magenta), enabling quantitative kinetic studies. Optimal assay conditions include pH 4–7, 20–37°C, and substrate concentrations of 0.1–1.0 mM .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound?

Discrepancies in activity measurements often arise from:

- Substrate solubility : Nonanoate’s hydrophobicity requires emulsification (e.g., with Triton X-100) to ensure uniform dispersion .

- pH sensitivity : Enzymatic hydrolysis rates vary significantly below pH 5.0; buffering with citrate-phosphate (pH 5.5–7.0) improves reproducibility .

- Interfering metabolites : Pre-incubation with EDTA (1–5 mM) chelates metal ions that may inhibit esterases .

Q. What experimental designs are recommended for studying nonanoate incorporation into metabolic pathways?

- Isotopic labeling : Use C-labeled nonanoate to trace its incorporation into fatty acid elongation or β-oxidation pathways. Kinetic studies show peak incorporation within 12 hours in heptacosane biosynthesis .

- Competitive inhibition assays : Co-incubate with acetate (1:5 molar ratio) to assess substrate preference in lipid metabolism .

- Knockout models : Employ CRISPR-Cas9-modified cell lines lacking specific acyltransferases to identify rate-limiting steps .

Q. How does structural modification of this compound impact enzyme specificity?

- Halogen substitution : Replacing bromine with chlorine (e.g., 6-chloro-3-indolyl nonanoate) alters steric hindrance, affecting binding to hydrophobic enzyme pockets .

- Ester chain length : Shorter chains (e.g., octanoate) reduce substrate affinity for long-chain esterases, while longer chains (e.g., oleate) enhance specificity .

- Quantitative structure-activity relationship (QSAR) : Molecular docking simulations (e.g., AutoDock Vina) predict binding energies and guide rational design .

Q. What strategies mitigate variability in synthetic yields of this compound derivatives?

- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., azide dimerization), improving yields from 25% to 40% .

- Catalyst screening : Heterogeneous catalysts (e.g., Cu nanoparticles on SiO) enhance recyclability and reduce metal contamination .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >45% .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.